2-Oxoglutaric Acid

Descripción

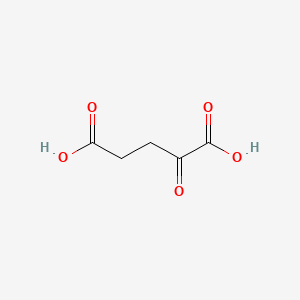

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Record name | α-Ketoglutaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-ketoglutaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt) | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5033179 | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder | |

| Record name | alpha-Ketoglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9 | |

| Record name | 2-Oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034410463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ketoglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-oxoglutaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOGLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID597Z82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115.5 °C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2-Oxoglutaric Acid in the Krebs Cycle: A Technical Guide

Abstract

2-Oxoglutaric acid, also known as α-ketoglutarate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Positioned at the crossroads of carbon and nitrogen metabolism, its significance extends beyond bioenergetics, implicating it as a key signaling molecule and a precursor for biosynthesis.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its enzymatic regulation within the Krebs cycle, present quantitative data on enzyme kinetics and metabolite concentrations, detail experimental methodologies for its study, and visualize its intricate involvement in cellular pathways.

Introduction: The Centrality of this compound

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[2] Within this vital cycle, this compound (2-OG) serves as a key five-carbon dicarboxylic acid intermediate. Its formation and subsequent conversion are critical control points in the cycle's flux. Beyond its catabolic role in energy production, 2-OG is a crucial link between carbon and nitrogen metabolism, acting as a primary nitrogen transporter. It functions as a carbon skeleton for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine. Furthermore, emerging research has highlighted the role of 2-OG as a signaling metabolite, influencing a wide range of cellular processes, including epigenetic regulation and cellular responses to nutrient availability.

The Role of this compound in the Krebs Cycle

This compound is formed in the fourth step of the Krebs cycle and is consumed in the fifth step. These two reactions are pivotal for the progression of the cycle and the generation of reducing equivalents (NADH).

Formation of this compound: Oxidative Decarboxylation of Isocitrate

This compound is produced from the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH) . This is a two-step process that involves the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that releases a molecule of carbon dioxide (CO2). In this reaction, a molecule of NAD+ is reduced to NADH.

There are three isoforms of isocitrate dehydrogenase in humans. IDH3 is the primary enzyme in the mitochondrial TCA cycle and uses NAD+ as a cofactor. IDH1 and IDH2 are found in the cytosol and mitochondria, respectively, and utilize NADP+ as a cofactor, playing roles outside the central Krebs cycle.

Consumption of this compound: Conversion to Succinyl-CoA

In the subsequent step of the Krebs cycle, this compound is converted to succinyl-CoA through an oxidative decarboxylation reaction catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC) . This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase complex. The reaction involves the release of a second molecule of CO2 and the reduction of another molecule of NAD+ to NADH. KGDHC is a critical regulatory point in the TCA cycle and is sensitive to the cellular energy status, being inhibited by its products, NADH and succinyl-CoA, as well as by high levels of ATP.

Quantitative Data

Enzyme Kinetics

The activity of the enzymes responsible for the turnover of this compound is crucial for regulating the flux of the Krebs cycle. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe these enzyme kinetics.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference |

| NADP+-dependent Isocitrate Dehydrogenase | Marine Plankton Community | Isocitrate | 232 ± 34 | - | |

| NADP+-dependent Isocitrate Dehydrogenase | Marine Plankton Community | NADP+ | 22 ± 7 | - | |

| NADP+-dependent Isocitrate Dehydrogenase | Bovine Adrenals | D,L-isocitrate | 2.3 and 63 | - | |

| NADP+-dependent Isocitrate Dehydrogenase | Bovine Adrenals | NADP+ | 3.6 - 9 | - | |

| NAD+-dependent Isocitrate Dehydrogenase | Shewanella putrefaciens | NAD+ | 334 | 4.6 ± 0.3 µM/min | |

| Dual Coenzyme-dependent Isocitrate Dehydrogenase | Umbonibacter marinipuiceus | NAD+ | 1800.0 ± 64.4 | - | |

| Dual Coenzyme-dependent Isocitrate Dehydrogenase | Umbonibacter marinipuiceus | NADP+ | 1167.7 ± 113.0 | - | |

| α-Ketoglutarate Dehydrogenase Complex | Bovine Adrenals | α-Ketoglutarate | 190 | - | |

| α-Ketoglutarate Dehydrogenase Complex | Bovine Adrenals | CoA | 12 | - | |

| α-Ketoglutarate Dehydrogenase Complex | Bovine Adrenals | NAD+ | 25 | - | |

| α-Ketoglutarate Dehydrogenase Complex | Mitochondria | α-Ketoglutarate | 670 | - |

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism.

Intracellular Concentrations

The intracellular concentration of this compound is a dynamic parameter that reflects the metabolic state of the cell, particularly the balance between carbon and nitrogen availability.

| Organism | Condition | Intracellular 2-OG Concentration (mM) | Reference |

| Escherichia coli | Carbon-free medium | 0.35 | |

| Escherichia coli | 30 min after addition of 10 mM glucose | 2.6 | |

| Escherichia coli | Nitrogen starvation | ~12 | |

| Escherichia coli | 3 min after addition of 10 mM NH4Cl | ~0.6 | |

| Escherichia coli | High ammonium (10 mM NH4Cl) | ~0.5 | |

| Escherichia coli | 15 s after ammonium removal | ~2.5 |

Table 2: Intracellular Concentrations of this compound in E. coli under Various Conditions.

Experimental Protocols

The accurate measurement of this compound is fundamental to understanding its role in metabolic pathways. Below are detailed methodologies for its quantification.

Colorimetric/Fluorometric Assay for this compound Quantification

This method is based on an enzymatic assay that results in a colored or fluorescent product proportional to the 2-OG concentration.

A. Sample Preparation:

-

Tissue Homogenates: Homogenize approximately 20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.

-

Cell Lysates: Homogenize 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.

B. Standard Curve Preparation:

-

Prepare a stock solution of this compound standard.

-

Perform serial dilutions to create a standard curve. For colorimetric assays, a typical range is 0 to 10 nmol/well. For fluorometric assays, a range of 0 to 1 nmol/well is common.

C. Assay Procedure:

-

Add 50 µL of deproteinized samples and standards to a 96-well plate.

-

Prepare a reaction mix containing the necessary enzymes and probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK054, Abcam ab83431).

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = ~535/587 nm for the fluorometric assay.

D. Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the standard curve and determine the equation of the line.

-

Calculate the concentration of this compound in the samples using the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS provides high sensitivity and specificity for the quantification of 2-OG.

A. Sample Preparation:

-

Follow the sample preparation steps as described for the colorimetric/fluorometric assay.

-

Derivatization (Optional but often recommended): To improve chromatographic retention and sensitivity, derivatize 2-OG. A common method involves reaction with N-methyl imidazole in the presence of trifluoroacetic anhydride. Optimize reaction temperature and time (e.g., 65°C for 30 minutes).

-

Extraction: Extract the (derivatized) 2-OG using a suitable solvent like methyl tertiary butyl ether or perform solid-phase extraction (SPE).

B. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Zorbax SB C8, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is common.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatization and analytical goals.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for 2-OG and an internal standard (e.g., isotopically labeled 2-OG).

-

C. Data Analysis:

-

Integrate the peak areas for 2-OG and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of 2-OG in the samples using a calibration curve prepared with known concentrations of 2-OG standards and a fixed concentration of the internal standard.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, this compound acts as a crucial signaling molecule. Its concentration, reflecting the cell's carbon and nitrogen status, modulates the activity of various enzymes and transcription factors.

The Krebs Cycle and its Intersection with Nitrogen Metabolism

Caption: Intersection of the Krebs Cycle and Nitrogen Metabolism.

This compound as a Co-substrate for Dioxygenases

This compound is an essential co-substrate for a large family of Fe(II)/2-OG-dependent dioxygenases. These enzymes play critical roles in various processes, including histone and DNA demethylation, thereby linking cellular metabolism to epigenetic regulation.

Caption: Role of 2-OG in Dioxygenase-mediated Reactions.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound Quantification.

Conclusion

This compound is far more than a simple intermediate in the Krebs cycle. Its central position at the nexus of carbon and nitrogen metabolism, coupled with its emerging role as a critical signaling molecule, underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of this compound. A deeper understanding of its regulation and downstream effects holds significant promise for the development of novel therapeutic strategies targeting metabolic and signaling dysregulation in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. The Mitochondrial 2-Oxoglutarate Carrier Is Part of a Metabolic Pathway That Mediates Glucose- and Glutamine-stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

2-Oxoglutaric Acid: A Key Metabolic Hub and Cellular Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as α-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, placing it at the crossroads of cellular carbon and nitrogen metabolism.[1] Beyond its fundamental role in energy production and as a precursor for amino acid biosynthesis, 2-OG has emerged as a critical signaling molecule, directly influencing a vast array of cellular processes.[2][3][4] Its intracellular concentration fluctuates in response to the cell's nutritional and energetic state, allowing it to act as a sensor that translates metabolic status into downstream regulatory actions.[1] This guide provides a technical overview of the primary signaling functions of 2-OG, focusing on its role as an essential co-substrate for a large family of dioxygenase enzymes and as an extracellular ligand for a specific G-protein coupled receptor.

2-OG as a Co-substrate for Fe(II)/2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

A primary mechanism through which 2-OG exerts its signaling function is by serving as an obligatory co-substrate for the 2-OGDD superfamily of enzymes. These enzymes harness the oxidative decarboxylation of 2-OG to succinate and CO₂ to drive the hydroxylation of a wide variety of substrates, including proteins, nucleic acids, and lipids. This process requires molecular oxygen (O₂) and ferrous iron (Fe²⁺) as co-factors, positioning 2-OGDDs as cellular sensors of oxygen, iron, and metabolic state. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders.

Epigenetic Regulation: DNA and Histone Demethylation

2-OG is a central regulator of the epigenome. Its availability directly dictates the activity of two key classes of 2-OGDDs involved in reversing methylation marks: the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).

-

TET Enzymes: The TET family of enzymes (TET1, TET2, TET3) catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process initiates a pathway for active DNA demethylation, leading to changes in gene expression.

-

JmjC Histone Demethylases (KDMs): These enzymes reverse the methylation of lysine residues on histone tails, a modification critical for chromatin structuring and transcriptional regulation. By removing repressive methyl marks (e.g., H3K9me3, H3K27me3), KDMs can facilitate a more open chromatin state and promote gene transcription.

The activity of both TETs and KDMs is critically dependent on the intracellular concentration of 2-OG. A decrease in the 2-OG pool can lead to enzyme inhibition, resulting in hypermethylation of DNA and histones, which is a common feature in certain cancers.

Hypoxia Sensing: Regulation of HIF-1α Stability

2-OG plays a crucial role in the cellular response to low oxygen (hypoxia). The stability of the master transcriptional regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is controlled by a class of 2-OGDDs called Prolyl Hydroxylase Domain enzymes (PHDs).

Under normal oxygen conditions (normoxia), PHDs utilize O₂ and 2-OG to hydroxylate specific proline residues on HIF-1α. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation.

When oxygen levels are low, the activity of PHDs is limited. As O₂ is a required substrate, its absence prevents the hydroxylation of HIF-1α. This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β, and the activation of a broad transcriptional program that promotes adaptation to hypoxia, including angiogenesis and glycolysis. Because 2-OG is also a required co-substrate, its availability can modulate the hypoxic response. For example, an increase in the intracellular 2-OG/succinate ratio can promote HIF-1α degradation.

References

The Crossroads of Nitrogen Metabolism: A Technical Guide to the Function of Alpha-Ketoglutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle, occupies a central and indispensable role in the intricate network of amino acid metabolism. Beyond its function in cellular energy production, α-KG acts as a primary acceptor of amino groups, facilitating the reversible transamination and deamination of amino acids. This function is critical for the synthesis of non-essential amino acids, the catabolism of excess amino acids, and the safe transport and excretion of nitrogenous waste. Furthermore, α-KG serves as a crucial precursor for the biosynthesis of several amino acids, including glutamate, glutamine, proline, and arginine. Its availability and metabolism are tightly regulated and have profound implications for cellular signaling, epigenetic modifications, and overall metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of α-KG in amino acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Central Role of Alpha-Ketoglutarate in Amino Acid Metabolism

Alpha-ketoglutarate is a pivotal link between carbon and nitrogen metabolism. Its primary functions in amino acid metabolism can be categorized into three main areas:

-

Transamination and Deamination: α-KG is the principal amino group acceptor in transamination reactions, catalyzed by a class of enzymes known as aminotransferases or transaminases. In these reactions, the amino group from an amino acid is transferred to α-KG, forming glutamate and the corresponding α-keto acid of the original amino acid. This process is fundamental for both the synthesis of non-essential amino acids and the degradation of most amino acids. The reversibility of these reactions allows for the dynamic interconversion of amino acids according to the metabolic needs of the cell. The subsequent oxidative deamination of glutamate by glutamate dehydrogenase regenerates α-KG and releases ammonia, which can then be incorporated into the urea cycle for excretion.

-

Precursor for Amino Acid Synthesis: The carbon skeleton of α-KG serves as the direct precursor for the synthesis of glutamate. Glutamate, in turn, is a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. This places α-KG at the head of a significant family of amino acid biosynthetic pathways.

-

Link to the Urea Cycle: Through its role in collecting amino groups to form glutamate, α-KG is indirectly but critically linked to the urea cycle. The ammonia released from the deamination of glutamate in the liver is a primary substrate for the urea cycle, the body's main pathway for disposing of excess nitrogen.

Below is a diagram illustrating the central role of α-KG in transamination and its connection to the urea cycle.

Quantitative Data on Alpha-Ketoglutarate and Amino Acid Metabolism

The dynamics of α-KG-dependent amino acid metabolism are governed by enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative data for relevant enzymes and intracellular metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in α-Ketoglutarate Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Organism/Tissue |

| Alanine Aminotransferase (ALT) | α-Ketoglutarate | 0.4 - 1.5 | Variable | Human Liver |

| Alanine | 20 - 30 | Variable | Human Liver | |

| Aspartate Aminotransferase (AST) | α-Ketoglutarate | 0.1 - 0.5 | Variable | Human Heart |

| Aspartate | 2 - 5 | Variable | Human Heart | |

| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | 0.5 - 2.0 | Variable | Bovine Liver |

| Glutamate | 1 - 5 | Variable | Bovine Liver | |

| NH₄⁺ | 10 - 50 | Variable | Bovine Liver |

Table 2: Typical Intracellular Concentrations of α-Ketoglutarate and Related Amino Acids

| Metabolite | Concentration (µM) | Cell Type/Tissue |

| α-Ketoglutarate | 50 - 500 | Various Mammalian Cells |

| Glutamate | 2,000 - 10,000 | Brain, Liver |

| Glutamine | 5,000 - 20,000 | Muscle, Lung |

| Aspartate | 1,000 - 5,000 | Liver, Heart |

| Alanine | 500 - 2,000 | Muscle, Liver |

| Proline | 100 - 500 | Various Mammalian Cells |

| Arginine | 50 - 200 | Various Mammalian Cells |

Note: Values can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

Measurement of Aminotransferase Activity

A common method to measure the activity of aminotransferases such as ALT and AST is a coupled-enzyme spectrophotometric assay.

Principle: The transamination reaction produces glutamate. For the AST assay, the production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase. For the ALT assay, the production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Aspartate or L-Alanine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Malate Dehydrogenase (for AST) or Lactate Dehydrogenase (for ALT)

-

Cell or tissue lysate

Procedure (AST Assay):

-

Prepare a reaction mixture containing reaction buffer, L-aspartate, and NADH in a cuvette.

-

Add the cell or tissue lysate to the cuvette and mix gently.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

-

The rate of decrease in absorbance is proportional to the AST activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Stable Isotope Tracing of Amino Acid Metabolism using ¹³C-labeled α-Ketoglutarate

Stable isotope tracing is a powerful technique to follow the metabolic fate of a molecule. Using ¹³C-labeled α-KG allows for the direct tracking of its carbon skeleton into newly synthesized amino acids.

Principle: Cells are cultured in a medium containing [U-¹³C₅]-α-ketoglutarate. After a defined period, cellular metabolites are extracted and analyzed by mass spectrometry (MS). The incorporation of ¹³C atoms into amino acids reveals the metabolic pathways in which α-KG participates.

Materials:

-

Cell culture reagents

-

[U-¹³C₅]-α-ketoglutarate

-

Ice-cold saline

-

Methanol, Chloroform, Water (for extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the normal medium with a medium containing a known concentration of [U-¹³C₅]-α-ketoglutarate. Incubate for a specific time period (e.g., 4, 8, or 24 hours) to allow for metabolic labeling.

-

Quenching and Harvesting: Aspirate the labeling medium and quickly wash the cells with ice-cold saline to remove any remaining extracellular label. Immediately add ice-cold methanol to quench all enzymatic activity. Scrape the cells and collect the cell suspension.

-

Metabolite Extraction: Perform a biphasic extraction using a methanol:chloroform:water mixture (e.g., 2:1:0.8 v/v/v). Vortex the mixture vigorously and centrifuge to separate the polar (containing amino acids and α-KG) and non-polar phases.

-

Sample Preparation and Analysis: Collect the polar phase, dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Data Analysis: Analyze the samples using LC-MS to separate and detect the different isotopologues of amino acids. The mass shift corresponding to the number of incorporated ¹³C atoms is used to determine the fractional enrichment and trace the metabolic pathways.

Below is a diagram illustrating the experimental workflow for stable isotope tracing.

Alpha-Ketoglutarate in Cellular Signaling

Recent research has highlighted the role of α-KG as a signaling molecule, particularly in the context of oxygen sensing and the regulation of cell growth.

Regulation of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by a family of prolyl hydroxylase domain (PHD) enzymes. These enzymes require α-KG and oxygen as co-substrates to hydroxylate HIF-1α, marking it for proteasomal degradation. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α and the activation of hypoxia-responsive genes. Thus, the cellular level of α-KG can directly influence the hypoxic response.

The Discovery and Scientific History of 2-Oxoglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as α-ketoglutaric acid (AKG), is a pivotal molecule in cellular metabolism. Its discovery was a landmark achievement in biochemistry, intrinsically linked to the elucidation of the citric acid cycle, a central hub of energy production in aerobic organisms. This technical guide provides an in-depth exploration of the discovery and early scientific history of this compound, detailing the experimental methodologies of the era, presenting key quantitative data, and illustrating the foundational understanding of its metabolic and signaling roles.

The Discovery of this compound and the Citric Acid Cycle

The discovery of this compound is inseparable from the work of Sir Hans Adolf Krebs and his student William Arthur Johnson. In 1937, through a series of meticulous experiments, they unveiled the cyclic nature of a series of metabolic reactions in pigeon breast muscle, a pathway that would later be named the Krebs cycle, or the tricarboxylic acid (TCA) cycle. This compound was identified as a key intermediate in this cycle.

Their groundbreaking paper, "The role of citric acid in intermediate metabolism in animal tissues," published in the journal Enzymologia, detailed how the addition of citrate to minced pigeon muscle tissue led to a significant increase in oxygen consumption, far exceeding the amount expected from the oxidation of the added citrate alone.[1] This catalytic effect suggested a cyclic process where citrate was regenerated. Through the use of metabolic inhibitors, they were able to piece together the sequence of reactions. For instance, in the presence of arsenite, which inhibits the oxidation of keto acids, they observed the accumulation of α-ketoglutarate from citrate.[2] Conversely, the addition of malonate, an inhibitor of succinate dehydrogenase, led to the accumulation of succinate.[2] These observations were crucial in establishing the sequence: citrate → α-ketoglutarate → succinate.[1]

Quantitative Data from Early Experiments

The early experiments by Krebs and Johnson relied heavily on the Warburg manometer to measure oxygen consumption in tissue preparations. The following table summarizes some of the key quantitative findings that demonstrated the catalytic effect of citrate and other intermediates on respiration in minced pigeon breast muscle.

| Substrate Added to Minced Pigeon Breast Muscle (460 mg wet weight) | Incubation Time (min) | Oxygen Consumed (µL) | Additional Oxygen Consumed Compared to Control (µL) |

| None (Endogenous Substrate) | 40 | 465 | - |

| 3 µmol Citrate | 40 | 1132 | 667 |

| 3 µmol Fumarate | 40 | 980 | 515 |

| 3 µmol Oxaloacetate | 40 | 1050 | 585 |

| 3 µmol Succinate | 40 | 890 | 425 |

Data reconstructed from descriptions in secondary sources referencing Krebs and Johnson (1937).

Experimental Protocols

The experimental protocols of the 1930s were foundational to modern biochemistry. Below are detailed methodologies for key experiments related to the discovery and characterization of this compound.

Preparation of Minced Pigeon Breast Muscle

A standard preparation of minced pigeon breast muscle was used for the respiration experiments.

-

Tissue Source: Freshly excised breast muscle from pigeons was used due to its high metabolic rate.

-

Mincing: The muscle tissue was finely minced using a Latapie mincer.

-

Suspension: The minced tissue was suspended in a phosphate-buffered saline solution to maintain physiological pH and osmotic pressure.

Measurement of Oxygen Consumption using the Warburg Manometer

The rate of cellular respiration was quantified by measuring oxygen consumption.

-

Apparatus: A Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure, was employed.

-

Procedure:

-

A known quantity of the minced muscle suspension was placed in the main compartment of the manometer flask.

-

Substrates (e.g., citrate, α-ketoglutarate) and inhibitors (e.g., arsenite, malonate) were placed in the side arm of the flask.

-

A small piece of filter paper soaked in potassium hydroxide was placed in the center well to absorb the carbon dioxide produced during respiration.

-

The flasks were placed in a constant temperature water bath and allowed to equilibrate.

-

The substrate was tipped from the side arm into the main compartment to initiate the reaction.

-

The change in pressure due to oxygen consumption was measured over time.

-

Micro-determination of α-Ketoglutaric Acid

In 1938, Krebs published a detailed method for the quantitative determination of α-ketoglutaric acid in biological samples. This method was crucial for accurately measuring its accumulation and turnover.

-

Principle: α-Ketoglutaric acid is converted to its 2:4-dinitrophenylhydrazone derivative, which is then extracted and oxidized with permanganate to succinic acid. The succinic acid is then quantified manometrically using succinic dehydrogenase.

-

Reagents:

-

50% Sulphuric acid

-

15% Sodium tungstate

-

Peroxide-free ether

-

1% 2:4-dinitrophenylhydrazine in 10% H₂SO₄

-

Solid and 2% aqueous KMnO₄

-

Reagents for the determination of succinic acid (including a succinic dehydrogenase preparation from minced muscle).

-

-

Procedure:

-

Deproteinization: Biological samples (e.g., tissue extracts, urine) were deproteinized by adding sulphuric acid and sodium tungstate.

-

Formation of the Hydrazone: The protein-free filtrate was treated with 2:4-dinitrophenylhydrazine to form the 2:4-dinitrophenylhydrazone of α-ketoglutaric acid.

-

Ether Extraction: The hydrazone was extracted from the aqueous solution using peroxide-free ether in a continuous extractor.

-

Oxidation to Succinic Acid: The ether was removed, and the hydrazone was dissolved in alkali and then acidified. An excess of KMnO₄ was added to oxidize the hydrazone to succinic acid.

-

Manometric Determination of Succinic Acid: The resulting solution was neutralized, and the amount of succinic acid was determined by measuring the oxygen uptake in the presence of a succinic dehydrogenase enzyme preparation using a Warburg manometer.

-

Signaling Pathways and Logical Relationships

Even in the early stages of its scientific history, it was recognized that this compound was more than just a metabolic intermediate. It sits at a critical intersection between carbon and nitrogen metabolism, and its concentration was understood to be a reflection of the cell's nutritional status.

The Krebs Cycle Experimental Workflow

The logical workflow of Krebs and Johnson's experiments to elucidate the citric acid cycle can be visualized as follows:

This compound at the Crossroads of Carbon and Nitrogen Metabolism

Early on, the role of this compound in amino acid metabolism was recognized. It serves as the primary carbon skeleton for the assimilation of ammonia, linking the catabolism of carbohydrates with the anabolism of nitrogen-containing compounds. This positions this compound as a key sensor of the cell's carbon-to-nitrogen balance.

Conclusion

The discovery of this compound as a central component of the citric acid cycle by Krebs and Johnson was a monumental step in our understanding of cellular metabolism. The experimental techniques they employed, though rudimentary by today's standards, were ingeniously applied to unravel a complex biochemical pathway. The early recognition of its role at the intersection of major metabolic pathways laid the groundwork for future research into its functions in signaling and regulation, areas that continue to be of great interest to researchers, scientists, and drug development professionals.

References

The 2-Oxoglutarate to Succinate Ratio: A Critical Metabolic Rheostat in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular ratio of 2-oxoglutarate (2-OG), also known as α-ketoglutarate, to succinate—two key intermediates of the tricarboxylic acid (TCA) cycle—has emerged as a critical determinant of cellular fate and function. Far from being mere metabolic bystanders, the balance between these molecules acts as a metabolic rheostat, directly regulating a vast superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes control a wide array of biological processes, including the response to hypoxia, epigenetic programming, and collagen biosynthesis. Dysregulation of the 2-OG/succinate ratio is a hallmark of various pathological states, most notably cancer and inflammatory diseases, making it a focal point for novel therapeutic strategies. This guide provides a comprehensive overview of the biological significance of this ratio, details the signaling pathways it governs, presents quantitative data, and outlines key experimental protocols for its investigation.

The Core Principle: Regulation of 2-Oxoglutarate-Dependent Dioxygenases

The central significance of the 2-OG to succinate ratio lies in its direct control over the activity of the 2-OGDD superfamily.[1][2][3] These non-heme iron (Fe(II))-containing enzymes utilize 2-OG as an obligatory co-substrate to catalyze oxidative reactions, including hydroxylation and demethylation, on a variety of targets.[4][5]

The general reaction is as follows: Substrate + 2-Oxoglutarate + O₂ → Substrate-OH + Succinate + CO₂

In this reaction, 2-OG is oxidatively decarboxylated to succinate. Consequently, the cellular concentration of 2-OG directly promotes 2-OGDD activity, while succinate, as a product of the reaction, acts as a competitive inhibitor by binding to the 2-OG active site. Therefore, a high 2-OG/succinate ratio favors 2-OGDD activity, whereas a low 2-OG/succinate ratio (caused by either decreased 2-OG or accumulated succinate) leads to the inhibition of these enzymes.

This simple principle of substrate availability and product inhibition allows the cell to link its metabolic state directly to complex regulatory programs like gene expression and protein stability.

Table 1: Key Families of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily

| Enzyme Family | Key Members | Primary Function | Biological Process |

| HIF Prolyl Hydroxylases | EGLN1/PHD2, EGLN2/PHD1, EGLN3/PHD3 | Hydroxylate Proline Residues on HIF-α | Hypoxic Sensing, Angiogenesis |

| Ten-Eleven Translocation (TET) Enzymes | TET1, TET2, TET3 | Hydroxylate 5-methylcytosine (5mC) | DNA Demethylation, Epigenetic Regulation |

| Jumonji C (JmjC) Histone Demethylases | KDM2-7 subfamilies | Demethylate Lysine Residues on Histones | Histone Modification, Epigenetic Regulation |

| Collagen Prolyl & Lysyl Hydroxylases | P4HA1-3, P3H1-2, PLOD1-3 | Hydroxylate Proline and Lysine in Collagen | Extracellular Matrix Formation, Tissue Integrity |

| Factor Inhibiting HIF (FIH) | FIH1 | Hydroxylates Asparagine Residue on HIF-α | Fine-tuning of HIF Transcriptional Activity |

| ALKB Homologs | ALKBH1-8 | Repair Alkylated DNA and RNA | DNA/RNA Repair |

Key Signaling Pathways Governed by the 2-OG/Succinate Ratio

Hypoxia-Inducible Factor (HIF) Signaling

The most extensively studied role of the 2-OG/succinate ratio is in the regulation of the cellular response to oxygen availability. Under normal oxygen levels (normoxia), HIF prolyl hydroxylases (PHDs) use O₂ and 2-OG to hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.

However, when succinate accumulates (leading to a low 2-OG/succinate ratio), it competitively inhibits PHD enzymes, even in the presence of oxygen. This inhibition prevents HIF-α hydroxylation, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. The active HIF complex then drives the transcription of genes involved in angiogenesis, glycolysis, and cell survival. This phenomenon is termed "pseudohypoxia" – a hypoxic response under normoxic conditions driven by metabolic shifts.

References

- 1. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxoglutarate-dependent dioxygenases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

The Metabolic Odyssey of 2-Oxoglutaric Acid: An In-Vivo Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (AKG), is a pivotal intermediate in cellular metabolism, positioned at the crossroads of carbon and nitrogen utilization.[1][2][3] As a key component of the tricarboxylic acid (TCA) cycle, it plays a fundamental role in cellular energy production.[1][2] Beyond its bioenergetic functions, 2-OG serves as a crucial precursor for the synthesis of several amino acids, a nitrogen scavenger, and a signaling molecule that influences a wide array of cellular processes, including epigenetic regulation and collagen synthesis. Given its multifaceted roles, understanding the in vivo metabolic fate of exogenously administered 2-OG is of paramount importance for its therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 2-OG, details key experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize the available quantitative data on the in vivo pharmacokinetics and metabolism of this compound.

| Parameter | Species | Dosage and Administration | Value | Reference(s) |

| Oral Bioavailability | Pig | Oral gavage | Significantly better absorbed from the upper small intestine than from distal sections. Low pH and the presence of Fe2+ and/or SO42- ions enhance absorption. | |

| Plasma Half-life | Pig | Intravenous | < 5 minutes | |

| Tissue Distribution | Rat | 0.75 g/kg body weight/day in drinking water | Increased femoral length and bone mineral density. Increased thickness of growth plate and articular cartilage. | |

| Urinary/Fecal Excretion | Pig | Oral | Not specified |

Table 1: Pharmacokinetic Parameters of this compound. This table highlights the rapid absorption and short plasma half-life of 2-OG, suggesting swift cellular uptake and metabolism.

| Tissue | Species | Administration | Time Point | % of Administered Dose | Reference(s) |

| Stomach | Rat | Oral gavage with 14C-AKG | 0.5 hours | ~50% | |

| Stomach | Rat | Oral gavage with 14C-AKG | 1 hour | ~30% | |

| Stomach | Rat | Oral gavage with 14C-AKG | 2 hours | ~20% | |

| Jejunum | Rat | Oral gavage with 14C-AKG | 0.5 hours | ~3% | |

| Liver, Brain, Bones, Skin, Muscles | Rat | Oral gavage with 14C-AKG | 3 hours | Up to 70% (cumulative) |

Table 2: Tissue Distribution of Orally Administered 14C-labeled this compound in Rats. This data indicates that while a portion of orally administered 2-OG resides in the stomach initially, a significant fraction is absorbed and distributed to various organs and tissues throughout the body.

Core Metabolic Pathways of this compound

The metabolic fate of 2-OG is primarily dictated by three major pathways:

-

Oxidative Decarboxylation in the Krebs Cycle: This is the primary catabolic fate of 2-OG within the mitochondrial matrix. The enzyme α-ketoglutarate dehydrogenase complex catalyzes the conversion of 2-OG to succinyl-CoA, a reaction that generates NADH and releases carbon dioxide. This step is a critical control point in the TCA cycle.

-

Transamination and Amination: 2-OG serves as a key acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, yields glutamate and the corresponding α-keto acid. Conversely, glutamate can be deaminated to regenerate 2-OG. This reversible process is central to amino acid biosynthesis and nitrogen balance.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, 2-OG can undergo reductive carboxylation to form isocitrate. This reaction is catalyzed by isocitrate dehydrogenase (IDH) and consumes NADPH. This pathway provides an alternative route for citrate production and lipid synthesis.

-

Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): 2-OG is an essential cofactor for a large family of enzymes known as 2-OGDDs. These enzymes are involved in a wide range of biological processes, including collagen synthesis, fatty acid metabolism, DNA and histone demethylation, and hypoxia sensing.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in a Rodent Model

This protocol outlines a typical procedure for determining the pharmacokinetic profile of exogenously administered 2-OG in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentration.

-

Administration:

-

Intravenous (IV) Bolus: Administer the 2-OG solution via the tail vein. Recommended injection volume for mice is 1-5 ml/kg.

-

Oral Gavage: Administer the 2-OG solution directly into the stomach using a gavage needle. Recommended gavage volume for mice is up to 10 ml/kg.

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 90, and 120 minutes post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-Oxoglutaric acid).

-

Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

-

-

LC-MS/MS Quantification:

-

Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Employ a suitable column for separation (e.g., a HILIC column).

-

Optimize the mass spectrometer settings for the detection of 2-OG and its internal standard using multiple reaction monitoring (MRM).

-

-

Pharmacokinetic Analysis: Plot the plasma concentration of 2-OG versus time. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and clearance (CL) using appropriate software.

In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol describes the use of 13C-labeled 2-OG to trace its metabolic fate in vivo.

Methodology:

-

Animal Model and Tracer: Use an appropriate animal model (e.g., mice with a specific disease phenotype). Prepare a sterile solution of uniformly labeled [U-13C5]-2-Oxoglutaric acid.

-

Tracer Administration: Administer the 13C-labeled 2-OG via a continuous intravenous infusion or oral gavage to achieve steady-state labeling of the precursor pool.

-

Tissue Collection: At the end of the infusion period, euthanize the animals and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism. Store tissues at -80°C.

-

Metabolite Extraction:

-

Pulverize the frozen tissue under liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge the homogenate at high speed and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the tissue extracts using high-resolution LC-MS or LC-MS/MS.

-

Acquire data in full scan mode to detect all 13C-labeled isotopologues of downstream metabolites.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of 13C.

-

Determine the mass isotopomer distribution (MID) for key metabolites (e.g., glutamate, succinate, citrate).

-

Use metabolic flux analysis software to model the data and quantify the relative contributions of 2-OG to different metabolic pathways.

-

Cellular Uptake and Transport

The cellular uptake of 2-OG is a regulated process involving specific transporters. In the brain, a Na+-dependent, high-affinity transport system has been identified in synaptosomal preparations. In Escherichia coli, a 2-OG/H+ symporter encoded by the kgtP gene is responsible for its uptake from the medium. The transport of 2-OG across the blood-brain barrier is generally limited, suggesting that intracerebral synthesis is a significant source of this metabolite in the brain.

Conclusion

This compound is a metabolite of immense physiological importance, with its in vivo fate intricately linked to central energy metabolism, amino acid homeostasis, and a myriad of signaling pathways. The rapid absorption and extensive tissue distribution of exogenous 2-OG, coupled with its swift entry into core metabolic pathways, underscore its potential as a therapeutic agent and a metabolic probe. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complex in vivo behavior of 2-OG and to explore its full therapeutic and diagnostic potential. The continued application of advanced analytical techniques, such as stable isotope tracing and high-resolution mass spectrometry, will undoubtedly deepen our understanding of the metabolic odyssey of this remarkable molecule.

References

- 1. 2-Oxoglutarate transport: a potential mechanism for regulating glutamate and tricarboxylic acid cycle intermediates in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Rupa Health [rupahealth.com]

The Central Role of 2-Oxoglutaric Acid in Nitrogen Transport and Assimilation: A Technical Guide

Abstract: 2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate, is a pivotal metabolite at the intersection of carbon and nitrogen metabolism.[1][2][3] Its significance extends beyond its role as a key intermediate in the tricarboxylic acid (TCA) cycle; it serves as the primary carbon skeleton for nitrogen assimilation and functions as a crucial signaling molecule that reflects the cell's carbon-to-nitrogen (C/N) balance.[1][2] This technical guide provides an in-depth exploration of 2-OG's involvement in nitrogen transport and assimilation, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, regulatory networks, and experimental methodologies used to investigate these processes.

Introduction: The Crossroads of Carbon and Nitrogen Metabolism

The assimilation of inorganic nitrogen, primarily in the form of ammonium, into organic molecules is a fundamental process for all life. This process is inextricably linked to central carbon metabolism, which must provide the carbon backbones for the newly synthesized amino acids. This compound stands at the heart of this integration. Produced in the TCA cycle, 2-OG can be channeled into nitrogen assimilation pathways, primarily the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, or continue through the TCA cycle for energy production. The intracellular concentration of 2-OG fluctuates in response to the availability of carbon and nitrogen, allowing it to act as a metabolic signal that orchestrates the cellular response to nutrient status.

Biochemical Pathways of Nitrogen Assimilation Involving this compound

The incorporation of ammonium into amino acids is predominantly carried out by two key pathways that utilize this compound.

The Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway

The GS/GOGAT pathway is the principal route for ammonia assimilation in most organisms, especially under low ammonium conditions. It is a two-step process:

-

Glutamine Synthetase (GS): GS catalyzes the ATP-dependent condensation of ammonium with glutamate to form glutamine.

-

Glutamate Synthase (GOGAT): GOGAT, also known as glutamine:2-oxoglutarate aminotransferase, transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate.

One of the newly formed glutamate molecules can then be used for the biosynthesis of other nitrogen-containing compounds, while the other is recycled as a substrate for GS, thus completing the cycle. This pathway ensures a high affinity for ammonium and efficient nitrogen assimilation.

The Glutamate Dehydrogenase (GDH) Pathway

The glutamate dehydrogenase (GDH) pathway provides a more direct route for ammonia assimilation. GDH catalyzes the reductive amination of 2-oxoglutarate using NADPH or NADH as a reductant to directly produce glutamate. While this pathway is reversible, its lower affinity for ammonium compared to GS means it is generally more significant under conditions of high ammonium availability. In some contexts, the primary role of GDH may be the catabolism of glutamate to provide 2-oxoglutarate for the TCA cycle.

This compound as a Signaling Molecule

Beyond its role as a metabolite, this compound is a critical signaling molecule, primarily through its interaction with the highly conserved PII signal transduction proteins (GlnB and GlnK in E. coli). These proteins act as sensors of the cellular nitrogen status and regulate the activity of a wide array of enzymes and transcription factors involved in nitrogen metabolism.

Under nitrogen-limiting conditions, the intracellular concentration of 2-OG is high. This is because the demand for 2-OG as a carbon skeleton for nitrogen assimilation outstrips its supply from the TCA cycle. Elevated 2-OG levels promote the uridylylation of PII proteins. Uridylylated PII, in turn, activates the transcription of genes involved in nitrogen scavenging and assimilation and deadenylylates (activates) glutamine synthetase.

Conversely, under nitrogen-replete conditions, the intracellular 2-OG concentration is low as it is readily consumed for amino acid biosynthesis. Low 2-OG levels lead to the deuridylylation of PII proteins. The unmodified PII protein then promotes the adenylylation (inactivation) of glutamine synthetase and represses the transcription of nitrogen assimilation genes.

In cyanobacteria, 2-oxoglutarate directly binds to and activates the global nitrogen transcriptional regulator NtcA, which then induces the expression of genes involved in nitrogen assimilation.

Quantitative Data on this compound and Related Enzymes

The following tables summarize key quantitative data related to this compound's role in nitrogen assimilation, providing a basis for comparative analysis and computational modeling.

Table 1: Intracellular Concentrations of this compound under Different Nitrogen Conditions.

| Organism | Condition | 2-Oxoglutarate Concentration | Reference |

| Escherichia coli | Nitrogen starvation | ~1.4 mM - 12 mM | |

| Escherichia coli | 1 min after 200 µM NH4Cl addition | ~0.3 mM | |

| Escherichia coli | 3 min after 10 mM NH4Cl addition | ~0.6 mM | |

| Escherichia coli | High ammonium (10 mM NH4Cl) | ~0.5 mM | |

| Escherichia coli | 15 s after high ammonium removal | ~2.5 mM | |

| Escherichia coli | Glucose-limited, excess ammonium chemostat | 0.1 - 0.9 mM | |

| Synechocystis sp. | Nitrate-grown (low GS activity mutant) | 0.22 ± 0.05 nmol/mg protein | |

| Chick Osteoblast Cultures | Basal | 6.67 ± 1.20 ng/µg DNA | |

| Embryonic Chick Calvariae | Basal | 6.40 ± 0.95 ng/mg dry bone weight |

Table 2: Kinetic Parameters of Key Enzymes in Nitrogen Assimilation.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax/Activity | Reference |

| Glutamate Synthase (GOGAT) | Escherichia coli | 2-Oxoglutarate | ~0.24 mM | - | |

| Glutamate Dehydrogenase (GDH) | Escherichia coli | 2-Oxoglutarate | 0.2 - 6.0 mM | - | |

| Glutamate Dehydrogenase (GDH) | Escherichia coli | Ammonium | 1 - 36 mM | - | |

| Isocitrate Dehydrogenase-1 (mutant R133H) | C. elegans | 2-Oxoglutarate | 14 ± 2 µM | - | |

| 2-Oxoglutarate Dehydrogenase Complex | Potato Tuber | 2-Oxoglutarate | - | Activity inhibited by succinyl phosphonate |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in nitrogen assimilation.

Spectrophotometric Assay for Glutamine Synthetase (GS) Activity

This protocol is based on the γ-glutamyl transferase reaction, where the formation of γ-glutamylhydroxamate is measured colorimetrically.

Materials:

-

Lysis Buffer: 50 mM imidazole-HCl, pH 6.8

-

Assay Buffer (1x): 50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP

-

Stop Buffer (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid

-

γ-glutamylhydroxamate standard solution

-

Microplate reader capable of measuring absorbance at 560 nm

Procedure:

-

Cell Lysis: Lyse cultured cells or tissue homogenates in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microplate, add 50 µL of cell lysate to 50 µL of 1x Assay Buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-6 hours), which should be optimized for the specific cell line to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1x Stop Buffer. A brown color will develop.

-

Centrifugation: Centrifuge the plate at 16,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Absorbance Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 560 nm.

-

Standard Curve: Prepare a standard curve using serial dilutions of γ-glutamylhydroxamate.

-

Calculation: Calculate the GS activity using the standard curve and express as nmol of γ-glutamylhydroxamate formed per minute per mg of protein.

Spectrophotometric Assay for NADH-Dependent Glutamate Synthase (NADH-GOGAT) Activity

This assay measures the activity of NADH-GOGAT by monitoring the oxidation of NADH at 340 nm.

Materials:

-

Extraction Buffer: e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 1 mM MgCl₂, 2 mM EDTA, 1 mM MnCl₂

-

Assay Mixture: 50 mM KH₂PO₄-KOH, pH 7.5, 10 mM 2-oxoglutarate, 10 mM L-glutamine, 1 mM NADH, 1 mM amino-oxyacetate (transaminase inhibitor)

-

UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Extraction: Homogenize plant tissue (e.g., roots) in ice-cold Extraction Buffer. Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Setup: In a 1 mL quartz cuvette, combine the Assay Mixture components, omitting L-glutamine to start the reaction. Add the enzyme extract.

-

Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline rate of endogenous NADH oxidation.

-

Reaction Initiation: Start the reaction by adding L-glutamine.

-

Absorbance Monitoring: Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

Control Reactions: Perform control reactions without 2-oxoglutarate and without L-glutamine to correct for non-specific NADH oxidation.

-

Calculation: Calculate the NADH-GOGAT activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and express as µmol of NADH oxidized per minute per mg of protein.

Quantification of this compound and Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound and amino acids in biological samples. Specific derivatization agents and GC-MS parameters may need optimization.

Materials:

-

Internal standards (e.g., stable isotope-labeled amino acids and 2-oxoglutarate)

-

Derivatization reagents (e.g., methyl chloroformate, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or propyl chloroformate)

-

Solvents for extraction (e.g., methanol, chloroform, water)

-

GC-MS system with a suitable column (e.g., capillary column)

Procedure:

-

Sample Collection and Quenching: Rapidly collect biological samples (e.g., cell pellets, tissue) and quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

-

Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water). Add internal standards at the beginning of the extraction process.

-

Derivatization: Evaporate the solvent from the extract and derivatize the dried residue to increase the volatility and thermal stability of the analytes. This is a critical step for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different derivatized metabolites based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative (mass spectrum) and quantitative (peak area) information.

-

Data Analysis: Identify and quantify the target analytes by comparing their retention times and mass spectra to those of authentic standards. Use the internal standards to correct for variations in sample preparation and instrument response.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Implications for Drug Development

The central role of this compound in metabolism makes the enzymes that produce and consume it attractive targets for therapeutic intervention.

-